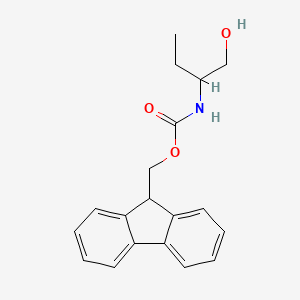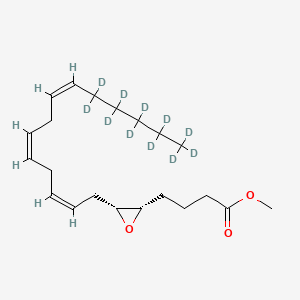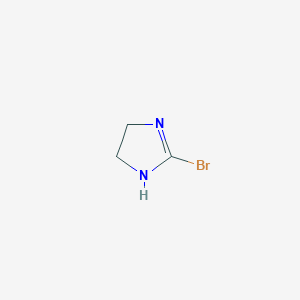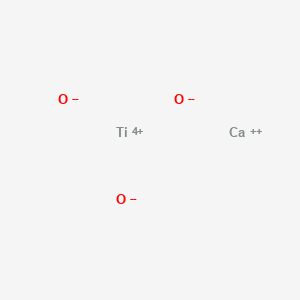![molecular formula C20H11Br2HgNa2O6 B12430630 disodium;[2,7-dibromo-9-(2-carboxylatophenyl)-6-hydroxy-3-oxido-9H-xanthen-4-yl]mercury;hydrate](/img/structure/B12430630.png)
disodium;[2,7-dibromo-9-(2-carboxylatophenyl)-6-hydroxy-3-oxido-9H-xanthen-4-yl]mercury;hydrate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Disodium;[2,7-dibromo-9-(2-carboxylatophenyl)-6-hydroxy-3-oxido-9H-xanthen-4-yl]mercury;hydrate, commonly known as Merbromin or Mercurochrome, is an organomercuric disodium salt compound. It is widely recognized for its use as a topical antiseptic and biological dye. The compound has a chemical formula of C20H8Br2HgNa2O6 and a molecular weight of 751 daltons . It is freely soluble in water, producing a carmine-red solution, and is practically insoluble in alcohol, acetone, chloroform, and ether .
準備方法
The synthesis of disodium;[2,7-dibromo-9-(2-carboxylatophenyl)-6-hydroxy-3-oxido-9H-xanthen-4-yl]mercury;hydrate involves the combination of dibromo fluorescein with mercuric acetate and sodium hydroxide . Another method includes the use of mercuric acetate in combination with dibromofluorescein sodium . These reactions typically occur under controlled conditions to ensure the proper formation of the compound.
化学反応の分析
Disodium;[2,7-dibromo-9-(2-carboxylatophenyl)-6-hydroxy-3-oxido-9H-xanthen-4-yl]mercury;hydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation states of mercury.
Reduction: Reduction reactions can convert the mercury component to a lower oxidation state.
Substitution: The compound can undergo substitution reactions where the bromine atoms or other functional groups are replaced by different atoms or groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used .
科学的研究の応用
Disodium;[2,7-dibromo-9-(2-carboxylatophenyl)-6-hydroxy-3-oxido-9H-xanthen-4-yl]mercury;hydrate has several scientific research applications:
Chemistry: It is used as a reagent in various chemical reactions and studies.
Medicine: Historically, it has been used as a topical antiseptic for minor cuts and abrasions.
Industry: The compound is utilized in the manufacturing of certain dyes and pigments.
作用機序
The mechanism of action of disodium;[2,7-dibromo-9-(2-carboxylatophenyl)-6-hydroxy-3-oxido-9H-xanthen-4-yl]mercury;hydrate involves the disruption of microbial metabolism. The mercury component acts as a disinfectant by interfering with the enzymatic processes of microorganisms, preventing their growth and reproduction . This makes it effective as an antiseptic agent.
類似化合物との比較
Disodium;[2,7-dibromo-9-(2-carboxylatophenyl)-6-hydroxy-3-oxido-9H-xanthen-4-yl]mercury;hydrate is unique due to its combination of mercury and fluorescein components. Similar compounds include:
2,7-dibromo-9-(2-carboxylatophenyl)-6-oxido-3-oxo-3H-xanthen-5-ylmercury: (C20H9Br2HgO2)
[2,7-Dibromo-9-(2-carboxyphenyl)-3-hydroxy-6-oxoxanthen-4-yl]mercury: (C20H9Br2HgO5)
Eosin: (C20H6Br4Na2O5)
2-(2,4,5,7-Tetrabromo-6-hydroxy-3-oxo-3H-xanthen-9-yl)benzoic acid: (C20H8Br4O5)
These compounds share structural similarities but differ in their specific functional groups and applications. This compound stands out due to its historical use as an antiseptic and its distinctive red coloration.
特性
分子式 |
C20H11Br2HgNa2O6 |
|---|---|
分子量 |
753.7 g/mol |
IUPAC名 |
disodium;[2,7-dibromo-9-(2-carboxylatophenyl)-6-hydroxy-3-oxido-9H-xanthen-4-yl]mercury;hydrate |
InChI |
InChI=1S/C20H11Br2O5.Hg.2Na.H2O/c21-13-5-11-17(7-15(13)23)27-18-8-16(24)14(22)6-12(18)19(11)9-3-1-2-4-10(9)20(25)26;;;;/h1-7,19,23-24H,(H,25,26);;;;1H2/q;;2*+1;/p-2 |
InChIキー |
LGJHNJGWYVJCBY-UHFFFAOYSA-L |
正規SMILES |
C1=CC=C(C(=C1)C2C3=CC(=C(C=C3OC4=C(C(=C(C=C24)Br)[O-])[Hg])O)Br)C(=O)[O-].O.[Na+].[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![10bH-Cyclopenta[7,8]cyclopropa[4,4a]naphtho[2,3-b]furan-10b-propanoic acid, 4-[(1R,4E)-1,5-dimethyl-6-oxo-4-hexenyl]tetradecahydro-3a,6a-dimethyl-10-methylene-9-oxo-, (1aS,3aR,4R,6aS,6bS,7aR,10aR,10bR)-](/img/structure/B12430547.png)
![6,9-Epoxycyclodeca[b]furan, propanoic acid deriv.;Tagitinin A 1-acetate](/img/structure/B12430551.png)

![6-chloro-8-iodo-9-{[2-(trimethylsilyl)ethoxy]methyl}-9H-purine](/img/structure/B12430560.png)
![[(2R,3S,4S,5R)-3,4,6-triacetyloxy-5-fluorooxan-2-yl]methyl acetate](/img/structure/B12430565.png)

![4-chloro-2-[(2R)-2-hydroxy-3-morpholin-4-ylpropyl]-5-phenyl-1,2-oxazol-3-one](/img/structure/B12430586.png)

![9-Hydroxy-4-(4-hydroxyphenyl)-5-[3,4,5-trihydroxy-6-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxymethyl]oxan-2-yl]oxy-5,6-dihydro-1-benzoxocin-2-one](/img/structure/B12430593.png)

![(3R)-3-[4,6-dichloro-5-(4,4-difluoropiperidin-1-yl)-1H-benzimidazol-2-yl]-3-(4-ethylsulfonylphenyl)propan-1-ol](/img/structure/B12430605.png)
![N-[[3-(3-carbamothioylphenyl)-1-[1-(trifluoromethylsulfonyl)piperidin-4-yl]indol-6-yl]methyl]-1-methylazetidine-3-carboxamide;hydrochloride](/img/structure/B12430607.png)


